

Application Note: Structural Characterization of N-Acetyl Zonisamide using NMR and IR Spectroscopy

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Compound of Interest

Compound Name: *N-Acetyl Zonisamide*

CAS No.: 68936-43-6

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Introduction

Zonisamide is a well-established sulfonamide-based antiseizure medication utilized in the management of epilepsy and Parkinson's disease.[1] Its biotransformation in vivo is a critical aspect of its pharmacological profile, leading to various metabolites. The primary metabolic pathway involves N-acetylation, producing **N-Acetyl Zonisamide**. [2][3][4] The accurate structural confirmation and characterization of such metabolites are paramount in drug development, enabling a comprehensive understanding of drug metabolism, pharmacokinetics, and potential toxicological profiles.

Nuclear Magnetic Resonance (NMR) and Fourier Transform Infrared (FT-IR) spectroscopy are indispensable analytical techniques in this endeavor.[5][6] NMR spectroscopy provides unparalleled, atom-specific information about the molecular framework, allowing for unambiguous structure elucidation.[7][8] Complementarily, FT-IR spectroscopy offers a rapid and sensitive method for identifying key functional groups present in a molecule, serving as a robust confirmation tool.

This application note provides a detailed technical guide for researchers and drug development professionals on the characterization of **N-Acetyl Zonisamide**. It outlines field-proven protocols for sample preparation and data acquisition for both $^1\text{H}/^{13}\text{C}$ NMR and FT-IR spectroscopy, and offers an in-depth analysis of the expected spectral data, explaining the causality behind the experimental observations.

Molecular Structures and Spectroscopic Rationale

The structural transformation from Zonisamide to **N-Acetyl Zonisamide** involves the conversion of a primary sulfonamide ($-\text{SO}_2\text{NH}_2$) to a secondary N-acetyl sulfonamide ($-\text{SO}_2\text{NHC}(\text{O})\text{CH}_3$). This modification introduces new functional groups—specifically an acetyl methyl group and a carbonyl group—while altering the chemical environment of the sulfonamide nitrogen. These changes produce distinct and predictable signatures in both NMR and IR spectra, which form the basis for the characterization workflow.

Caption: Chemical structures of Zonisamide and its metabolite, **N-Acetyl Zonisamide**.

Part 1: ^1H and ^{13}C Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique that exploits the magnetic properties of atomic nuclei. It allows for the detailed mapping of a molecule's carbon-hydrogen framework by analyzing chemical shifts, signal integrations, and spin-spin coupling patterns, which are highly sensitive to the local electronic environment of each atom.^{[7][9]}

Experimental Protocol: NMR Analysis

The following protocol outlines the standard procedure for preparing a small molecule sample for high-resolution solution-state NMR analysis.

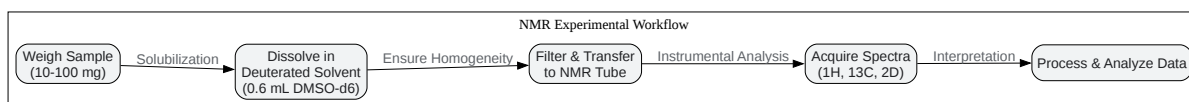
1. Sample Preparation:

- **Mass Determination:** Accurately weigh 10-25 mg of **N-Acetyl Zonisamide** for ^1H NMR or 50-100 mg for ^{13}C NMR experiments into a clean, dry vial.^{[10][11][12]} The higher concentration for ^{13}C NMR is necessary due to the lower natural abundance and smaller gyromagnetic ratio of the ^{13}C isotope.

- Solvent Selection: Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or Chloroform-d).^{[11][13]} The choice of solvent is critical; it must fully dissolve the analyte without reacting with it and should have minimal residual proton signals that could obscure analyte peaks. DMSO-d₆ is often a good choice for sulfonamides due to its high polarity.
- Dissolution and Transfer: Gently agitate the vial to ensure complete dissolution. If any particulate matter remains, filter the solution through a small plug of glass wool or a syringe filter directly into a clean, high-quality 5 mm NMR tube.^{[11][14]} Solid particles can severely degrade the quality of the NMR spectrum by interfering with the magnetic field homogeneity (shimming).^{[11][12]}
- Labeling: Label the NMR tube clearly near the top with the sample identity. Avoid using paper labels or tape that can interfere with the sample spinning in the spectrometer.^{[12][13]}

2. Data Acquisition:

- Insert the sample into the NMR spectrometer.
- Perform standard instrument setup procedures, including locking onto the deuterium signal of the solvent, tuning the probe, and shimming the magnetic field to optimize homogeneity.
- Acquire a standard 1D ¹H NMR spectrum.
- Acquire a 1D proton-decoupled ¹³C NMR spectrum.
- For unambiguous assignment, consider acquiring 2D NMR spectra such as COSY (Correlation Spectroscopy) to establish H-H couplings and HSQC (Heteronuclear Single Quantum Coherence) to correlate directly bonded C-H pairs.^[15]



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Caption: Workflow for NMR sample preparation and analysis.

Predicted NMR Data and Interpretation

The key to confirming the structure of **N-Acetyl Zonisamide** lies in identifying signals corresponding to the newly added acetyl group and observing the resulting changes in the sulfonamide moiety.

- ¹H NMR Analysis:
 - Acetyl Protons (CH₃): The most definitive signal will be a sharp singlet integrating to three protons, expected to appear in the range of δ 1.9-2.3 ppm.[16] The appearance of this signal is direct evidence of the acetyl group.
 - Methylene Protons (CH₂): A singlet integrating to two protons, adjacent to the benzisoxazole ring and the sulfonyl group. Its chemical shift will be influenced by the N-acetylation.
 - Aromatic Protons (Ar-H): A series of multiplets between δ 7.0-8.0 ppm, corresponding to the four protons on the benzene ring portion of the benzisoxazole system.
 - Amide Proton (NH): A broad singlet corresponding to the single N-H proton. Its chemical shift is variable and depends on concentration and solvent. This signal replaces the two-proton -NH₂ signal seen in the parent Zonisamide spectrum.[17]
- ¹³C NMR Analysis:
 - Carbonyl Carbon (C=O): A signal in the downfield region, typically δ 168-172 ppm.[16] This quaternary carbon signal is a crucial piece of evidence for successful acetylation.
 - Methyl Carbon (CH₃): An upfield signal around δ 21-25 ppm, corresponding to the acetyl methyl carbon.
 - Methylene Carbon (CH₂): A signal for the methylene carbon linking the sulfonyl group to the ring system.

- Aromatic Carbons (Ar-C): Multiple signals in the δ 110-160 ppm region, consistent with the carbon atoms of the benzisoxazole ring.

Part 2: Fourier Transform Infrared (FT-IR) Spectroscopy

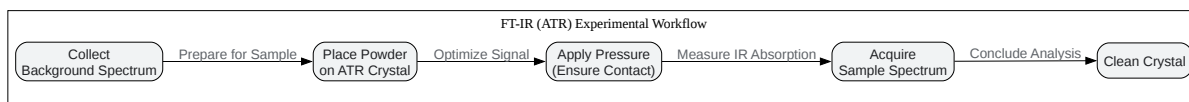
FT-IR spectroscopy is a rapid and non-destructive technique that measures the interaction of infrared radiation with a sample. The resulting spectrum provides a molecular "fingerprint" by revealing the vibrational frequencies of different functional groups, making it an excellent tool for confirming their presence or absence.^[5]

Experimental Protocol: FT-IR Analysis (ATR)

Attenuated Total Reflectance (ATR) is the preferred sampling method for powdered solids due to its simplicity, speed, and minimal sample preparation requirements.^{[18][19]}

1. Sample Preparation and Data Acquisition:

- **Background Spectrum:** Ensure the ATR crystal (typically diamond or ZnSe) is clean.^[18] Collect a background spectrum of the empty crystal. This is a critical step to subtract any atmospheric (CO_2 , H_2O) or ambient signals from the sample spectrum.
- **Sample Application:** Place a small amount of the **N-Acetyl Zonisamide** powder (a few milligrams is sufficient) directly onto the center of the ATR crystal.^[20]
- **Apply Pressure:** Use the instrument's pressure clamp to apply firm, even pressure to the sample, ensuring good contact between the powder and the crystal surface.^{[18][21]} Optimal contact is essential for generating a high-quality spectrum.
- **Collect Spectrum:** Acquire the sample spectrum. Typically, 16 to 32 scans are co-added at a resolution of 4 cm^{-1} to achieve a good signal-to-noise ratio.^[21]
- **Cleaning:** After analysis, release the pressure, remove the sample powder, and clean the crystal surface with a suitable solvent (e.g., isopropanol) and a soft wipe.^[18]



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Caption: Workflow for FT-IR analysis using an ATR accessory.

Predicted FT-IR Data and Interpretation

The IR spectrum of **N-Acetyl Zonisamide** will show distinct bands confirming the key functional groups. The most informative band for confirming the N-acetylation is the carbonyl stretch.

- C=O Stretch (Amide I band): A very strong and sharp absorption band is expected between 1680-1720 cm^{-1} .^[16] The presence of this intense peak, which is absent in the Zonisamide spectrum, is unambiguous proof of the carbonyl group from acetylation.
- N-H Stretch: A moderate absorption band in the region of 3200-3350 cm^{-1} corresponding to the N-H stretching vibration of the secondary sulfonamide. This will appear as a single band, unlike the two distinct asymmetric and symmetric stretching bands of the primary $-\text{NH}_2$ group in Zonisamide.^[22]
- SO₂ Stretches: Two strong, characteristic absorption bands for the sulfonyl group:
 - Asymmetric stretch: ~1320-1365 cm^{-1} ^{[16][22]}
 - Symmetric stretch: ~1150-1165 cm^{-1} ^{[16][22]}
- C-H Stretches: Aromatic C-H stretches will appear as weaker bands just above 3000 cm^{-1} , while aliphatic C-H stretches (from the CH₂ and CH₃ groups) will appear just below 3000 cm^{-1} .

- Aromatic C=C Stretches: Multiple bands of varying intensity in the 1400-1600 cm^{-1} region, characteristic of the benzisoxazole ring.

Integrated Data Summary

The combination of NMR and FT-IR data provides a self-validating system for the structural confirmation of **N-Acetyl Zonisamide**. The NMR data precisely maps the atomic connectivity, while the FT-IR data confirms the presence of the key functional groups.

Spectroscopic Technique	Expected Observation for N-Acetyl Zonisamide	Interpretation / Significance
^1H NMR	Sharp singlet (~1.9-2.3 ppm), 3H	Confirms presence of acetyl CH_3 group.
Broad singlet (variable), 1H	Confirms secondary amide NH.	
Multiplets (~7.0-8.0 ppm)	Aromatic protons of the benzisoxazole ring.	
^{13}C NMR	Signal (~168-172 ppm)	Confirms presence of carbonyl C=O group.
Signal (~21-25 ppm)	Confirms presence of acetyl CH_3 carbon.	
FT-IR	Strong, sharp band (~1680-1720 cm^{-1})	Unambiguous C=O stretch (Amide I).
Single band (~3200-3350 cm^{-1})	Secondary amide N-H stretch.	
Two strong bands (~1340 & ~1160 cm^{-1})	Asymmetric & symmetric SO_2 stretches.	

Conclusion

The structural characterization of drug metabolites like **N-Acetyl Zonisamide** is a foundational requirement in pharmaceutical research. The application of $^1\text{H}/^{13}\text{C}$ NMR and FT-IR

spectroscopy provides a comprehensive and definitive method for this purpose. The appearance of the acetyl group signals in the NMR spectra (^1H singlet ~ 2.1 ppm, ^{13}C carbonyl ~ 170 ppm, ^{13}C methyl ~ 23 ppm) coupled with the strong carbonyl absorption band in the FT-IR spectrum ($\sim 1700\text{ cm}^{-1}$) provides unequivocal evidence of the N-acetylation of Zonisamide. The protocols and interpretive guidelines detailed in this note offer a robust framework for researchers to confidently identify and characterize this key metabolite.

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